PCO371

Catalog No.
S538734
CAS No.
1613373-33-3
M.F
C29H32F3N5O6S
M. Wt
635.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PCO371

CAS Number

1613373-33-3

Product Name

PCO371

IUPAC Name

1-[3,5-dimethyl-4-[2-[[4-oxo-2-[4-(trifluoromethoxy)phenyl]-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-5,5-dimethylimidazolidine-2,4-dione

Molecular Formula

C29H32F3N5O6S

Molecular Weight

635.7 g/mol

InChI

InChI=1S/C29H32F3N5O6S/c1-17-15-20(37-26(40)34-24(38)27(37,3)4)16-18(2)22(17)9-14-44(41,42)36-12-10-28(11-13-36)25(39)33-23(35-28)19-5-7-21(8-6-19)43-29(30,31)32/h5-8,15-16H,9-14H2,1-4H3,(H,33,35,39)(H,34,38,40)

InChI Key

LDZJFVOUPUFOHX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C

Solubility

Soluble in DMSO

Synonyms

PCO371; PCO-371; PCO 371.

Canonical SMILES

CC1=CC(=CC(=C1CCS(=O)(=O)N2CCC3(CC2)C(=O)NC(=N3)C4=CC=C(C=C4)OC(F)(F)F)C)N5C(=O)NC(=O)C5(C)C

Description

The exact mass of the compound 2,4-Imidazolidinedione, 1-(3,5-dimethyl-4-(2-((4-oxo-2-(4-(trifluoromethoxy)phenyl)-1,3,8-triazaspiro(4.5)dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-5,5-dimethyl- is 635.2025 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PCO371 is a novel small molecule identified as a potent and selective agonist for the parathyroid hormone receptor type I. Its chemical structure consists of multiple functional groups, including trifluoromethoxyphenyl, spiro-imidazolone, dimethylphenyl, and a sulfonyl group, which contribute to its unique pharmacological profile. The molecular formula of PCO371 is C29H32F3N5O6S, with a molecular weight of approximately 635.66 g/mol . This compound has gained attention for its potential therapeutic applications, particularly in the treatment of conditions related to parathyroid hormone signaling.

PCO371 primarily acts as an agonist for the parathyroid hormone receptor type I, influencing various intracellular signaling pathways. The binding of PCO371 to the receptor induces a conformational change that activates Gs proteins, leading to increased intracellular cyclic adenosine monophosphate levels. This mechanism is crucial for mediating the biological effects associated with parathyroid hormone signaling . The compound has been shown to exhibit pH sensitivity, with optimal activation occurring under mildly basic conditions (pH 9.0) .

The biological activity of PCO371 is characterized by its ability to act as a full agonist at the parathyroid hormone receptor type I. In vitro studies have demonstrated that PCO371 significantly enhances Gs protein signaling compared to traditional parathyroid hormone peptides. This increased activity suggests that PCO371 may have therapeutic potential in treating hypoparathyroidism and other disorders related to calcium homeostasis . Additionally, PCO371 does not affect the parathyroid hormone type 2 receptor, indicating a degree of selectivity that may reduce off-target effects .

  • Starting Materials: 4-trifluoromethoxybenzoic acid and other specified precursors.
  • Reagents: HATU (a coupling reagent), bases, and solvents such as anhydrous N-methyl-2-pyrrolidone.
  • Conditions: Reactions are typically conducted under nitrogen atmosphere at elevated temperatures followed by purification steps such as column chromatography.

PCO371 has potential applications primarily in the treatment of hypoparathyroidism, a condition characterized by insufficient parathyroid hormone levels leading to low calcium levels in the blood. By acting as an orally available agonist of the parathyroid hormone receptor type I, PCO371 may help restore normal calcium homeostasis and alleviate symptoms associated with this condition . Ongoing clinical trials are investigating its efficacy and safety profile in human subjects .

Interaction studies have shown that PCO371 binds within an intracellular pocket of the parathyroid hormone receptor type I, directly interacting with Gs proteins. This binding mode is significant as it rearranges the intracellular region towards an active conformation without requiring extracellular allosteric signal propagation . Such insights into its interaction mechanism provide valuable information for further drug development and optimization.

Several compounds exhibit similar pharmacological activities or structural features to PCO371. Below is a comparison highlighting their unique aspects:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
PTH (Parathyroid Hormone)Peptide hormoneEndogenous agonist for parathyroid hormone receptorsNatural ligand; potential for rapid degradation
TeriparatideSynthetic peptideAgonist for parathyroid hormone receptorsApproved for osteoporosis; short half-life
AbaloparatidePeptide analogAgonist for parathyroid hormone receptorsDesigned for longer action; used in osteoporosis
PCO371Small molecule with complex structureFull agonist for parathyroid hormone receptor type IOrally available; selective action on type I receptor

PCO371 stands out due to its small molecule nature, oral bioavailability, and selectivity towards the parathyroid hormone receptor type I without affecting the type II receptor, which may provide advantages over peptide-based therapies in terms of administration and stability .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

635.20253942 g/mol

Monoisotopic Mass

635.20253942 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TE53TU0WSQ

Dates

Modify: 2024-02-18
1: Tamura T, Noda H, Joyashiki E, Hoshino M, Watanabe T, Kinosaki M, Nishimura Y,

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